

Spectroscopic Data of (2-Iodoethyl)benzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Iodoethyl)benzene

Cat. No.: B101923

[Get Quote](#)

This guide provides a comprehensive overview of the spectroscopic data for **(2-Iodoethyl)benzene**, a key intermediate in various organic syntheses. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **(2-Iodoethyl)benzene**.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.35 - 7.20	m	5H	Aromatic protons (C ₆ H ₅)
3.33	t	2H	-CH ₂ -I
3.19	t	2H	-CH ₂ -Ph

Solvent: CDCl₃, Instrument Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
140.5	C (quaternary aromatic)
128.8	CH (aromatic)
128.6	CH (aromatic)
126.9	CH (aromatic)
40.8	-CH ₂ -Ph
5.9	-CH ₂ -I

Solvent: CDCl₃, Instrument Frequency: 100 MHz

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3085, 3062, 3027	Medium	Aromatic C-H stretch
2955, 2850	Medium	Aliphatic C-H stretch
1603, 1495, 1454	Strong	Aromatic C=C stretch
1215	Strong	C-I stretch
749, 698	Strong	C-H out-of-plane bend (monosubstituted benzene)

Sample Preparation: Neat, thin film between KBr plates

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
232	30	[M] ⁺ (Molecular ion)
105	100	[C ₈ H ₉] ⁺ (Base peak, loss of I)
104	40	[C ₈ H ₈] ⁺ (Loss of HI)
77	35	[C ₆ H ₅] ⁺ (Phenyl cation)

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 20 mg of **(2-Iodoethyl)benzene** was dissolved in 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

^1H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were co-added and Fourier transformed. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).

^{13}C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on a 100 MHz spectrometer with proton decoupling. A 45° pulse width, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds were used. 512 scans were accumulated. Chemical shifts are reported in ppm relative to the solvent peak of CDCl_3 (δ 77.16).

Infrared (IR) Spectroscopy

The infrared spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A drop of neat **(2-Iodoethyl)benzene** was placed between two potassium bromide (KBr) plates to form a thin liquid film. The spectrum was recorded in the range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A background spectrum of the clean KBr plates was acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)


Mass spectral data was acquired using a Gas Chromatograph-Mass Spectrometer (GC-MS) system. A dilute solution of **(2-Iodoethyl)benzene** in dichloromethane was injected into the GC, which was equipped with a non-polar capillary column. The oven temperature was programmed to ramp from 60°C to 250°C . The separated compound was introduced into the mass spectrometer via a heated transfer line. Electron Ionization (EI) was performed at a

standard energy of 70 eV. The mass analyzer was scanned over a mass-to-charge (m/z) range of 40-300 amu.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic identification and characterization of an organic compound like **(2-Iodoethyl)benzene**.

Workflow for Spectroscopic Identification of (2-Iodoethyl)benzene

[Click to download full resolution via product page](#)

Caption: A logical workflow for the spectroscopic analysis of an organic compound.

This diagram outlines the systematic process beginning from the purified sample, proceeding through various spectroscopic analyses (MS, IR, and NMR), followed by data integration to propose and ultimately confirm the chemical structure.

- To cite this document: BenchChem. [Spectroscopic Data of (2-Iodoethyl)benzene: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b101923#2-iodoethyl-benzene-spectroscopic-data-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com